3,5-Dichloropyrazin-2(1H)-one
Overview
Description
3,5-Dichloropyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is characterized by a pyrazine ring substituted with two chlorine atoms at the 3 and 5 positions and a keto group at the 2 position
Scientific Research Applications
3,5-Dichloropyrazin-2(1H)-one has been studied for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
Target of Action
It is known to be used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds are often used as Ahr modulators for the treatment of diseases .
Mode of Action
It’s structurally related to dicyanopyrazines, which are known to be powerful photoredox catalysts . These catalysts facilitate property tuning by interchanging parts of the donor-acceptor system . This suggests that 3,5-Dichloropyrazin-2(1H)-one may interact with its targets through a similar mechanism, potentially involving electron transfer processes .
Biochemical Pathways
Given its structural similarity to dicyanopyrazines, it may influence photoredox transformations . These transformations include various organic reactions such as oxidations, reductions, and bond formations .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given its use in the synthesis of ahr modulators, it may contribute to the modulation of the aryl hydrocarbon receptor (ahr), which plays a role in various biological processes, including immune response and cellular proliferation .
Biochemical Analysis
Biochemical Properties
It is known that it is used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles
Cellular Effects
The cellular effects of 3,5-Dichloropyrazin-2(1H)-one are not well studied. It is known that the compound is used in the preparation of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds have been studied for their effects on various types of cells and cellular processes.
Molecular Mechanism
It is known to be a reagent in the synthesis of triazolopyrazines and related bicyclic nitrogen heterocycles . These compounds have been studied for their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyrazin-2(1H)-one typically involves the chlorination of pyrazin-2(1H)-one. One common method is the reaction of pyrazin-2(1H)-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms with chlorine atoms at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyrazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group can participate in redox reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyrazine: Another chlorinated pyrazine with different substitution patterns.
3,5-Dichloropyrazine-2-carboxamide: A related compound with an amide group instead of a keto group.
3,5-Dichloropyrazine-2-carbonitrile: A compound with a nitrile group at the 2 position.
Uniqueness
3,5-Dichloropyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dichloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJAHNEBHARQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130879-62-8 | |
Record name | 3,5-dichloro-1,2-dihydropyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-Dichloropyrazin-2(1H)-one a molecule of interest for medicinal chemistry?
A1: this compound serves as a versatile building block for creating diverse chemical structures, particularly those with potential biological activity. Its structure allows for various chemical modifications at the chlorine atoms and the nitrogen in the ring. The articles highlight its use in synthesizing pyrazine-containing nucleoside analogues [, ]. These analogues mimic natural nucleosides, the building blocks of DNA and RNA, and hold promise as antiviral or anticancer agents.
Q2: What synthetic strategies are employed to utilize this compound in nucleoside analogue synthesis?
A2: The provided research utilizes a stepwise approach:
Q3: What are the advantages of using microwave irradiation in these synthetic procedures?
A3: Microwave irradiation significantly enhances reaction rates, often reducing reaction times from hours to minutes. This is particularly beneficial for the Huisgen cycloaddition step in nucleoside analogue synthesis [, ], leading to faster and more efficient synthesis.
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